molecular formula C9H12N4O2 B1350711 1-(3-Nitropyridin-2-yl)piperazine CAS No. 87394-48-7

1-(3-Nitropyridin-2-yl)piperazine

Cat. No. B1350711
Key on ui cas rn: 87394-48-7
M. Wt: 208.22 g/mol
InChI Key: HSAKGWZDXDRYTB-UHFFFAOYSA-N
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Patent
US05922871

Procedure details

Anhydrous piperazine (60 g) was dissolved in methylene chloride (400 ml) and then, 2-chloro-3-nitropyridine (40 g) was added slowly at 10~20° C. and the mixture was stirred at 20° C. for 2 hours. After completion of the reaction, the reaction mixture was washed with water (300 ml) three times and the separated organic layers were concentrated under reduced pressure. The precipitate was washed with water and small amount of ethanol and dried in vacuo to give 46 g (yield: 87.5%) of the desired compound.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Yield
87.5%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[C:8]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[CH:10][N:9]=1>C(Cl)Cl>[N+:14]([C:13]1[C:8]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[N:9][CH:10]=[CH:11][CH:12]=1)([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the reaction mixture was washed with water (300 ml) three times
CONCENTRATION
Type
CONCENTRATION
Details
the separated organic layers were concentrated under reduced pressure
WASH
Type
WASH
Details
The precipitate was washed with water and small amount of ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 46 g
YIELD: PERCENTYIELD 87.5%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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